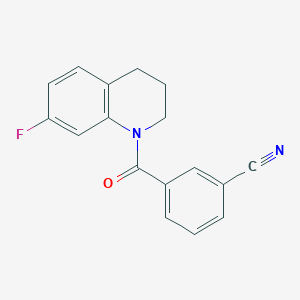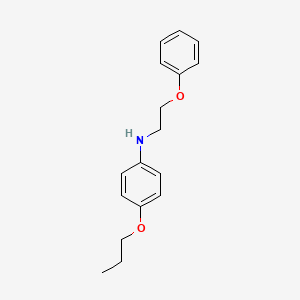![molecular formula C12H13Cl2NO3 B7559215 3-[(2,3-Dichlorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7559215.png)
3-[(2,3-Dichlorobenzoyl)-ethylamino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2,3-Dichlorobenzoyl)-ethylamino]propanoic acid, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for pain relief and inflammation reduction. It is one of the most commonly used NSAIDs and is sold under various brand names, including Voltaren, Cataflam, and Cambia. Diclofenac is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of chemicals that play a crucial role in inflammation and pain.
作用機序
Diclofenac exerts its effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain, swelling, and fever associated with inflammation. By inhibiting COX enzymes, Diclofenac reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
Diclofenac has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, Diclofenac has been shown to reduce the expression of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are involved in the migration of immune cells to sites of inflammation. Diclofenac has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in the inflammatory response.
実験室実験の利点と制限
Diclofenac has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. In addition, Diclofenac has been extensively studied, making it a reliable tool for research. However, there are also some limitations to the use of Diclofenac in lab experiments. For example, it has been shown to have off-target effects, which may complicate data interpretation. In addition, the dose-response relationship of Diclofenac may vary depending on the experimental conditions, making it difficult to compare results across studies.
将来の方向性
There are several future directions for research on Diclofenac. One area of interest is the potential use of Diclofenac in the treatment of Alzheimer's disease. Diclofenac has been shown to reduce the production of amyloid-β peptides, which are involved in the development of Alzheimer's disease. In addition, Diclofenac has been shown to reduce the expression of the tau protein, which is also involved in the development of Alzheimer's disease.
Another area of interest is the potential use of Diclofenac in the treatment of cancer. Diclofenac has been shown to have anti-tumor effects in several types of cancer, including breast cancer, colon cancer, and prostate cancer. However, the mechanism of action of Diclofenac in cancer is not well understood, and further research is needed to determine its potential as a cancer treatment.
Finally, there is also interest in the development of new formulations of Diclofenac that can improve its efficacy and reduce its side effects. For example, there is ongoing research on the development of topical formulations of Diclofenac that can be applied directly to the affected area, reducing the risk of systemic side effects.
合成法
The synthesis of Diclofenac involves the reaction of 2,3-dichlorobenzoyl chloride with ethylamine to form 2,3-dichlorobenzoyl ethylamine. The resulting compound is then reacted with 3-chloropropanoic acid to form Diclofenac. The overall reaction can be represented as follows:
科学的研究の応用
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It is commonly used to treat conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and gout. In addition, Diclofenac has been shown to have potential in the treatment of other conditions such as Alzheimer's disease, cancer, and cystic fibrosis.
特性
IUPAC Name |
3-[(2,3-dichlorobenzoyl)-ethylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO3/c1-2-15(7-6-10(16)17)12(18)8-4-3-5-9(13)11(8)14/h3-5H,2,6-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDOCPMXKGEQDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC(=O)O)C(=O)C1=C(C(=CC=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,3-Dichlorobenzoyl)-ethylamino]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1-(1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxalin-5-yl)ethanone](/img/structure/B7559143.png)

![2-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B7559148.png)



![2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone](/img/structure/B7559169.png)
![3-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-5-propan-2-yl-1,2-oxazole-4-carboxamide](/img/structure/B7559197.png)
![2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propylamino]acetic acid](/img/structure/B7559206.png)
![2-[(4-Cyanophenyl)methyl-propylamino]acetic acid](/img/structure/B7559219.png)
![3-[(2,5-Dichlorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7559227.png)
![3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid](/img/structure/B7559231.png)
![2-[1-(2-Cyclopent-2-en-1-ylacetyl)piperidin-2-yl]acetic acid](/img/structure/B7559239.png)